1-Amino-3-methyl-1-phenylbutan-2-ol
Description
Significance within the Field of Chiral Amino Alcohols
Chiral amino alcohols are crucial in asymmetric synthesis, a field focused on the selective synthesis of a specific stereoisomer of a chiral molecule. sci-hub.sediva-portal.org They are widely used as chiral auxiliaries and ligands in various asymmetric reactions. sci-hub.se The compound 1-Amino-3-methyl-1-phenylbutan-2-ol, with its specific stereochemistry, has demonstrated potential in influencing the stereochemical outcome of chemical reactions.
The significance of chiral amino alcohols like this compound extends to their role as precursors for more complex chiral molecules. For instance, they are used in the synthesis of chiral oxazolidinones and other heterocyclic compounds that can act as catalysts or chiral building blocks themselves. sci-hub.se The ability to selectively synthesize one enantiomer over another is critical in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities.
Structural Characteristics and Intrinsic Stereochemical Potential of this compound
The structure of this compound includes a phenyl group and a hydroxyl group attached to the first carbon (C1), an amino group at the second carbon (C2), and a methyl group at the third carbon (C3) of a butane (B89635) backbone. The presence of two chiral centers at C1 and C2 means that the compound can exist as four possible stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). The specific spatial arrangement of the functional groups in each stereoisomer is a defining feature that governs its chemical behavior and application in asymmetric synthesis.
The intrinsic stereochemical potential of this compound arises from the fixed spatial relationship between the amino and hydroxyl groups, as well as the bulky phenyl and isopropyl groups. This defined three-dimensional structure allows it to effectively control the approach of reagents in a chemical reaction, leading to the preferential formation of one stereoisomer of the product. This control is a cornerstone of asymmetric catalysis and synthesis.
Interactive Data Table: Properties of this compound Stereoisomers
| Property | (1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol |
| CAS Number | 111138-89-7 chemicalbook.com |
| Molecular Formula | C11H17NO nih.gov |
| Molecular Weight | 179.26 g/mol |
| IUPAC Name | (1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol nih.gov |
Research Findings on Chiral Amino Alcohols
Research into chiral amino alcohols is extensive, with a significant focus on their application as chiral auxiliaries and ligands in asymmetric synthesis. Studies have shown that the enantiomeric excess (a measure of the purity of a single enantiomer) of a reaction product is highly dependent on the structure of the chiral amino alcohol used. For example, in the asymmetric reduction of ketones, different chiral amino alcohols can lead to the formation of either the (R) or (S) enantiomer of the corresponding alcohol with varying degrees of selectivity. sci-hub.se
Furthermore, derivatives of chiral amino alcohols, such as oxazaborolidines, have been developed as highly effective catalysts for the enantioselective reduction of ketones. sci-hub.se The specific stereochemistry of the amino alcohol is critical for the catalytic activity and selectivity of these derived catalysts. The development of polymer-supported chiral amino alcohols has also been a significant advancement, allowing for easier separation and recycling of the chiral auxiliary. psu.edu
Structure
3D Structure
Properties
IUPAC Name |
1-amino-3-methyl-1-phenylbutan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8(2)11(13)10(12)9-6-4-3-5-7-9/h3-8,10-11,13H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSSCVHRYZXWIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C1=CC=CC=C1)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereoselective Synthetic Methodologies for 1 Amino 3 Methyl 1 Phenylbutan 2 Ol and Its Stereoisomers
Asymmetric Synthetic Routes to 1-Amino-3-methyl-1-phenylbutan-2-ol
Asymmetric synthesis provides pathways to chiral molecules from achiral starting materials, a cornerstone of modern organic synthesis. These routes are critical for producing enantiomerically pure compounds like the stereoisomers of this compound.
Enantioselective Approaches to Specific Stereoisomers of this compound
The enantioselective synthesis of specific stereoisomers of this compound can be achieved through various catalytic methods. One prominent strategy involves the asymmetric reduction of prochiral ketones. For instance, the reduction of α-amino ketones can be accomplished via catalytic hydrogenation using catalysts like palladium, platinum, or nickel, yielding β-amino alcohols. The stereochemical outcome of this reduction can often be controlled to favor a particular diastereomer.
Another powerful approach is the use of copper-catalyzed reactions. A stereodivergent copper-based method allows for the synthesis of all possible stereoisomers of amino alcohols with high levels of chemo-, regio-, diastereo-, and enantioselectivity. mit.edu This is achieved through the sequential copper hydride-catalyzed hydrosilylation and hydroamination of readily available enals and enones. mit.edu For example, the reaction of (E)-2-methyl-cinnamaldehyde with dimethoxymethylsilane (B7823244) in the presence of a copper acetate (B1210297) and (S)-DTBM-SEGPHOS catalyst system can produce a chiral silyl (B83357) enol ether, which upon treatment with an aminating reagent, yields the corresponding amino alcohol with high diastereoselectivity and enantioselectivity. mit.edu
Furthermore, proline-mediated asymmetric Mannich reactions offer a three-component, one-pot method for generating α-substituted β-amino aldehydes, which are versatile intermediates for synthesizing α-substituted β-amino secondary alcohols. tohoku.ac.jp This method has been successfully applied to the synthesis of complex molecules containing the β-amino alcohol motif. tohoku.ac.jp
Table 1: Enantioselective Synthesis of Amino Alcohol Derivatives
| Catalyst/Method | Starting Material | Product | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |
|---|---|---|---|---|
| Cu(OAc)₂ / (S)-DTBM-SEGPHOS | (E)-2-methyl-cinnamaldehyde | Amino alcohol 3a | >20/1 | >99% |
| Proline-mediated Mannich reaction | Two different aldehydes | α-substituted β-amino aldehyde | up to >95:5 (syn/anti) | up to 98% |
Diastereoselective Control in the Synthesis of this compound
Diastereoselective control is crucial when a molecule has multiple stereocenters, as is the case with this compound. The relative configuration of these stereocenters can be directed through various synthetic strategies.
One effective method is the use of chiral auxiliaries. These are enantiomerically pure compounds that are temporarily attached to the substrate to guide the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed. While this method can be highly effective, it often requires stoichiometric amounts of the chiral auxiliary. A more advanced approach involves a catalytically formed chiral auxiliary, where an asymmetric catalyst installs a transient chiral group that directs a subsequent diastereoselective reaction.
Another strategy involves the diastereoselective reduction of ketones. For example, the reduction of α-substituted β-amino ketones using reagents like LiAlH(O-t-Bu)₃ or catecholborane can selectively produce either the syn or anti 1,2-amino alcohol isomer, respectively. tohoku.ac.jp
Multi-component reactions also offer a powerful tool for diastereoselective synthesis. For instance, a three-component reaction combining an N,N-dibenzyl-L-phenylalaninal, an amine, and the tert-butyldimethylsilyl ether of hydroxymalononitrile (H-MAC-TBS) can produce anti-(2S,3S)-allophenylnorstatin amides with very high diastereoselectivity (dr >98:2). unica.it These amides can then be converted to the corresponding anti-(2R,3S)-1,3-diamino-4-phenylbutan-2-ol derivatives. unica.it
Table 2: Diastereoselective Synthesis of Amino Alcohol Precursors
| Reaction/Method | Substrate | Product | Diastereomeric Ratio (d.r.) |
|---|---|---|---|
| Three-component MAC reaction | N,N-dibenzyl-L-phenylalaninal | anti-(2S,3S)-allophenylnorstatin amides | >98:2 |
| Reduction with LiAlH(O-t-Bu)₃ | α-substituted β-amino ketone | syn 1,2-amino alcohol | - |
| Reduction with catecholborane | α-substituted β-amino ketone | anti 1,2-amino alcohol | - |
Biocatalytic Pathways for the Preparation of Chiral this compound Derivatives
Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity and mild reaction conditions. researchgate.net This approach is increasingly used for the synthesis of chiral pharmaceuticals and their intermediates. researchgate.net
Transaminase-Mediated Synthesis of Precursors and Analogs of this compound
Transaminases (TAs), particularly ω-transaminases (ω-TAs), are powerful biocatalysts for the synthesis of chiral amines from prochiral ketones. mdpi.commbl.or.kr These enzymes catalyze the transfer of an amino group from a donor to a ketone acceptor, a process known as reductive amination. uni-duesseldorf.de
The synthesis of precursors and analogs of this compound can be achieved through ω-TA-mediated reactions. For example, various ω-TAs have been identified and characterized for their ability to resolve racemic amino alcohols like 2-amino-2-phenylethanol (B122105) and 2-aminobutan-1-ol. mdpi.com The substrate scope of ω-TAs is broad, including linear, cyclic, and aromatic ketones, which facilitates the synthesis of a diverse array of chiral amines. mdpi.com
A significant challenge in ω-TA-catalyzed reactions is the unfavorable thermodynamic equilibrium. To overcome this, strategies such as using an excess of the amine donor or removing the ketone co-product are often employed. mdpi.com For instance, in the synthesis of chiral amines, the use of diamines as amine donors can lead to the formation of cyclic imines after transamination, which shifts the equilibrium towards the product side. mdpi.com
Chemoenzymatic Strategies in the Production of this compound Frameworks
Chemoenzymatic strategies combine the advantages of both chemical and enzymatic catalysts to create efficient and selective synthetic routes. nih.gov These approaches are particularly valuable for the synthesis of complex chiral molecules like 1,2-amino alcohols. researchgate.net
One such strategy involves the combination of a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme for a carboligation step, followed by a transamination step catalyzed by an amine transaminase. researchgate.net This has been successfully applied to the synthesis of metaraminol, where a ThDP-dependent enzyme catalyzes the reaction between 3-hydroxybenzaldehyde (B18108) and acetaldehyde (B116499) (from pyruvate (B1213749) decarboxylation), and a subsequent transamination is performed using an amine transaminase. researchgate.net
Another chemoenzymatic approach involves the kinetic resolution of racemic alcohols using lipases. For example, the lipase-catalyzed transesterification of 2-methyl-2-nitrobut-3-en-1-ol at low temperatures has been shown to be effective for preparing optically pure nitro alcohol, a useful building block for various amino alcohols. nih.gov
Furthermore, the combination of enzymatic reduction and chemical transformations can be a powerful tool. For instance, the reduction of acetophenone (B1666503) using growing cells of Bacillus thuringiensis can produce (R)-1-phenylethanol with high stereoselectivity. researchgate.net This chiral alcohol can then be further functionalized through chemical methods.
Multi-Component Reactions and Cascade Systems Leading to this compound Scaffolds
Multi-component reactions (MCRs) are processes where three or more reactants combine in a single reaction vessel to form a product that contains the essential parts of all the starting materials. nih.govscielo.br These reactions are highly atom- and step-economical, making them attractive for building complex molecular scaffolds. uni-duesseldorf.de
Several classical MCRs, such as the Strecker, Mannich, Biginelli, and Hantzsch reactions, are widely used in organic synthesis. nih.govmdpi.com For the synthesis of amino alcohol scaffolds, the Mannich reaction is particularly relevant, as it can be used to construct β-amino carbonyl compounds. nih.gov Asymmetric versions of the Mannich reaction, often catalyzed by organocatalysts like proline, can provide access to chiral β-amino aldehydes, which are precursors to 1,2-amino alcohols. tohoku.ac.jp
Cascade reactions, also known as tandem or domino reactions, involve two or more bond-forming transformations that occur sequentially in a single pot without the isolation of intermediates. These processes can be highly efficient for constructing complex molecules. An example is the synthesis of anti-(2R,3S)-1,3-diamino-4-phenylbutan-2-ol derivatives through a two-step process starting with a three-component MAC (Masked Acyl Cyanide) oxyhomologation reaction. unica.it This reaction provides a single-step access to (2S,3S)-allophenylnorstatin amides with high anti selectivity, which can then be converted to the desired diamino alcohol. unica.it
Enzyme cascades are another powerful approach, where multiple enzymatic reactions are performed in a single pot. uni-duesseldorf.de For the synthesis of chiral vicinal amino alcohols, a two-step cascade combining a thiamine diphosphate (ThDP)-dependent enzyme and a ω-transaminase can be employed. uni-duesseldorf.de This strategy allows for the synthesis of these valuable compounds from inexpensive, achiral starting materials in a highly efficient manner. uni-duesseldorf.de
Atom-Economical and Sustainable Synthetic Considerations in the Preparation of this compound
The principles of green chemistry are increasingly influencing the synthesis of chiral compounds like this compound, emphasizing the need for atom-economical and sustainable processes. sci-hub.sembl.or.kr
Biocatalysis stands out as a premier green synthetic strategy. rsc.org The use of enzymes, such as transaminases, for the asymmetric synthesis of chiral amines from ketones is highly regarded for its environmental benefits. mbl.or.kr These reactions are typically performed in water under mild temperature and pH conditions, avoiding the harsh reagents and organic solvents common in traditional synthesis. rsc.org Enzymes are highly selective catalysts, which minimizes the formation of byproducts, simplifies purification, and reduces chemical waste. sci-hub.se Furthermore, the catalysts themselves are biodegradable. rsc.org
Catalytic methods, in general, offer better atom economy than stoichiometric approaches. For instance, asymmetric hydrogenation or organocatalytic reactions like the proline-mediated Mannich reaction use only a small amount of a catalyst to produce large quantities of the desired product, generating significantly less waste compared to methods that require stoichiometric amounts of a chiral auxiliary. tohoku.ac.jp
The choice of solvent is another critical factor in sustainable synthesis. There is a growing effort to replace conventional volatile organic compounds with greener alternatives. unina.it Glycerol (B35011), a byproduct of biodiesel production, is considered an environmentally friendly solvent due to its low toxicity, biodegradability, and low flammability. unina.it While specific applications of glycerol for the synthesis of this compound are not yet widely reported, its potential as a green reaction medium for related organic transformations is well-documented. unina.it
The following table highlights key sustainable considerations for the synthesis of the target compound.
Table 2: Sustainable Synthetic Approaches and Their Advantages| Approach | Principle | Key Advantages |
|---|---|---|
| Biocatalysis | Use of enzymes (e.g., ATAs, KREDs) as catalysts sci-hub.sembl.or.kr | Mild reaction conditions, use of water as solvent, high stereoselectivity, reduced waste, biodegradable catalysts. rsc.org |
| Organocatalysis | Use of small organic molecules (e.g., proline) as catalysts tohoku.ac.jp | Avoids toxic heavy metals, high enantioselectivity, improved atom economy over stoichiometric methods. tohoku.ac.jp |
| Catalytic Hydrogenation | Use of metal catalysts in small quantities | High atom economy, can often be performed in greener solvents. |
| Use of Green Solvents | Replacement of hazardous solvents with alternatives like glycerol unina.it | Reduced environmental impact, improved safety profile, potential for catalyst recycling. unina.it |
Advanced Stereochemical Elucidation and Chiral Analysis of 1 Amino 3 Methyl 1 Phenylbutan 2 Ol
Determination of Absolute and Relative Configuration of 1-Amino-3-methyl-1-phenylbutan-2-ol Stereoisomers
The unambiguous assignment of the configuration at each of the two chiral centers is fundamental to describing a specific stereoisomer of this compound. The absolute configuration, which describes the actual spatial arrangement of substituents at a stereocenter, is designated using the Cahn-Ingold-Prelog (CIP) priority rules, assigning either an R (rectus) or S (sinister) descriptor to each chiral carbon.
The four possible stereoisomers are:
(1R,2S)-1-Amino-3-methyl-1-phenylbutan-2-ol
(1S,2R)-1-Amino-3-methyl-1-phenylbutan-2-ol
(1R,2R)-1-Amino-3-methyl-1-phenylbutan-2-ol
(1S,2S)-1-Amino-3-methyl-1-phenylbutan-2-ol
The first two isomers, (1R,2S) and (1S,2R), are an enantiomeric pair. Similarly, the (1R,2R) and (1S,2S) isomers constitute another pair of enantiomers. The relationship between a member of one pair and a member of the other (e.g., between (1R,2S) and (1R,2R)) is diastereomeric.
The relative configuration describes the orientation of substituents at one stereocenter relative to another within the same molecule. For 1,2-disubstituted systems like this amino alcohol, the terms syn and anti are often used. The (1R,2S) and (1S,2R) isomers, where the phenyl and isopropyl groups are on opposite sides in a Fischer projection, are typically referred to as the anti or threo diastereomers. Conversely, the (1R,2R) and (1S,2S) isomers are designated as the syn or erythro diastereomers.
Determination of the absolute configuration often relies on single-crystal X-ray crystallography, which provides a definitive three-dimensional structure. Alternatively, it can be established through chemical correlation by synthesizing the molecule from a starting material of known absolute configuration, such as a specific stereoisomer of valine.
Spectroscopic Techniques for Stereochemical Assignment of this compound
Spectroscopic methods are indispensable tools for assigning stereochemistry and determining the purity of stereoisomers.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the ratio of diastereomers in a mixture. While enantiomers are indistinguishable in a standard NMR spectrum (as they have identical chemical shifts in an achiral solvent), diastereomers are not and will exhibit distinct signals. For this compound, the protons attached to or near the chiral centers (C1-H and C2-H) are particularly sensitive to the molecule's stereochemistry and will have different chemical shifts and coupling constants for the syn and anti diastereomers.
To determine the enantiomeric excess (e.e.), a chiral auxiliary is often employed. This can be a chiral derivatizing agent (CDA), which reacts with the amino or hydroxyl group to covalently form a new pair of diastereomers, or a chiral solvating agent (CSA), which forms transient, non-covalent diastereomeric complexes. These diastereomeric species can then be distinguished and quantified by NMR. For instance, chiral metal-oxide Keplerate clusters have been used as CSAs for the enantioselective recognition of racemic amino alcohols, causing separation of the proton resonances at the chiral centers in the ¹H NMR spectrum. researchgate.net
Modern techniques like band-selective pure shift NMR can collapse complex multiplets into singlets, significantly improving spectral resolution and allowing for more accurate integration and determination of diastereomeric ratios, even in crowded spectra. rsc.orgnih.govresearchgate.net
Table 1: Hypothetical ¹H-NMR Data for Diastereomeric Derivatives of this compound
| Proton | Diastereomer A (ppm) | Diastereomer B (ppm) | Δδ (ppm) |
| C1-H (Benzylic) | 4.85 | 4.92 | 0.07 |
| C2-H (Amino) | 3.15 | 3.25 | 0.10 |
| C4-H ₃ (Methyl) | 0.95 | 0.98 | 0.03 |
| C4'-H ₃ (Methyl) | 0.88 | 0.90 | 0.02 |
This interactive table illustrates the expected chemical shift differences (Δδ) between two diastereomeric derivatives formed after reaction with a chiral derivatizing agent.
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are essential for determining the optical purity and, in some cases, the absolute configuration of enantiomers.
Enantiomers of this compound will produce mirror-image CD and ORD spectra. The magnitude of the signal is directly proportional to the concentration of the enantiomer and its enantiomeric excess. A racemic mixture will show no CD or ORD signal. By measuring the specific rotation or the CD signal intensity of a sample and comparing it to that of the pure enantiomer, the optical purity can be accurately calculated.
Recent advancements include the use of chiral probes that interact with the analyte to induce or enhance a CD signal. For example, a racemic naphthyl-coumarin-based probe can covalently bind with amino alcohols, generating distinct CD responses that allow for the quantitative analysis of the enantiomeric excess. nih.gov The absolute configuration of the major enantiomer can often be deduced based on the sign of the induced Cotton effect.
X-ray crystallography is the gold standard for the unambiguous determination of molecular structure, including both absolute and relative stereochemistry. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional map of electron density can be generated, revealing the precise spatial arrangement of every atom.
A significant challenge for many amino alcohols, including potentially this compound, can be the difficulty in obtaining high-quality single crystals suitable for diffraction. A strategy to overcome this is co-crystallization with a suitable host molecule. For instance, studies on liquid phenylpropanol derivatives have shown that co-crystallization with host compounds like tetraaryladamantanes can facilitate the formation of well-ordered crystals, allowing for their structural determination. researchgate.net A successful crystallographic analysis of a salt or derivative of this compound would provide definitive proof of its stereochemical configuration.
Chromatographic and Mass Spectrometric Methods for Enantiomeric and Diastereomeric Excess Determination of this compound
Chromatographic and mass spectrometric techniques are workhorse methods for the separation and quantification of stereoisomers in a mixture.
High-Performance Liquid Chromatography (HPLC) is widely used for determining both enantiomeric and diastereomeric excess. For enantiomers, separation is achieved using a chiral stationary phase (CSP). These phases contain a chiral selector that interacts stereoselectively with the enantiomers of this compound, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are particularly effective for the separation of a wide range of chiral compounds, including amino alcohols. mdpi.com Diastereomers can typically be separated on standard achiral stationary phases (like C18) due to their different physical properties.
Mass Spectrometry (MS) , when coupled with a chiral element, can be a rapid and sensitive tool for determining enantiomeric excess. americanlaboratory.com One such method is parallel kinetic resolution. In this approach, the enantiomeric mixture is derivatized with two pseudoenantiomeric, mass-tagged reagents. The differing reaction rates of the analyte enantiomers with the chiral reagents lead to four product molecules with two distinct masses. The ratio of the ion intensities of these mass-differentiated products in the mass spectrum can be correlated to the enantiomeric excess of the original sample. americanlaboratory.com This ESI-MS-based method is suitable for high-throughput screening applications.
Table 2: Analytical Methods for Stereoisomeric Purity of this compound
| Technique | Principle | Information Obtained |
|---|---|---|
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Enantiomeric Excess (e.e.), Diastereomeric Ratio (d.r.) |
| NMR with Chiral Auxiliary | Formation of diastereomeric complexes/derivatives with distinct NMR signals. | Enantiomeric Excess (e.e.), Diastereomeric Ratio (d.r.) |
| ESI-MS with Kinetic Resolution | Derivatization with mass-tagged pseudoenantiomers and quantification of product ions. | Enantiomeric Excess (e.e.) |
| Circular Dichroism | Differential absorption of circularly polarized light. | Optical Purity, Confirmation of Absolute Configuration |
This interactive table summarizes the primary analytical techniques used for the quantitative analysis of stereoisomers of this compound.
Chemical Transformations and Derivatization Reactions of 1 Amino 3 Methyl 1 Phenylbutan 2 Ol
Reactivity of the Amino Functionality in 1-Amino-3-methyl-1-phenylbutan-2-ol
The primary amino group in this compound is a potent nucleophile, making it susceptible to a variety of reactions, most notably acylation and alkylation.
N-Acylation: The amino group readily reacts with acylating agents like acyl chlorides and anhydrides to form stable amide derivatives. For instance, the reaction with benzoyl chloride would yield N-((1R,2S)-1-hydroxy-3-methyl-1-phenylbutan-2-yl)benzamide. This transformation is fundamental in peptide synthesis and the modification of molecules for pharmaceutical applications. The formation of amides can also be achieved using carboxylic acids, often activated by coupling agents or through methods like the Schotten-Baumann reaction.
N-Alkylation: The primary amine can undergo alkylation with alkyl halides, though this can sometimes lead to mixtures of mono- and di-alkylated products. More controlled and selective N-alkylation can be achieved through reductive amination, where the amino alcohol reacts with an aldehyde or ketone in the presence of a reducing agent. smolecule.com Another advanced method is "hydrogen borrowing" or "hydrogen auto-transfer" catalysis, which allows for the N-alkylation of amines using alcohols as the alkylating agents, releasing only water as a byproduct. beilstein-journals.orgcsic.es This approach is considered a green chemistry method. For example, reacting this compound with a primary alcohol in the presence of an appropriate iridium or ruthenium catalyst would yield the corresponding N-alkylated product. csic.esnih.gov
Table 1: Reactions of the Amino Functionality
| Reaction Type | Reagent Examples | Product Type |
|---|---|---|
| N-Acylation | Acyl chlorides, Anhydrides | Amide |
| N-Alkylation | Alkyl halides, Alcohols (with catalyst) | Secondary or Tertiary Amine |
Reactivity of the Hydroxyl Functionality in this compound
The secondary hydroxyl group in this compound can undergo reactions typical of alcohols, such as acylation, alkylation, and oxidation.
O-Acylation (Esterification): The hydroxyl group can be acylated to form esters. This reaction typically requires a catalyst or more forcing conditions compared to N-acylation, especially if the more nucleophilic amino group is unprotected. The reaction with carboxylic acids or their derivatives like acid anhydrides or acyl chlorides, often in the presence of a base or acid catalyst, yields the corresponding ester. smolecule.com
O-Alkylation: Alkylation of the hydroxyl group to form an ether can be accomplished, for instance, through the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. uomustansiriyah.edu.iq
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-amino-3-methyl-1-phenylbutan-2-one. This transformation can be achieved using various oxidizing agents. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) are often used for this purpose. Stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) could potentially lead to cleavage of the carbon-carbon bond under harsh conditions.
Dehydration: Acid-catalyzed dehydration of 3-methyl-1-phenylbutan-2-ol (B1194085) is expected to favor the formation of an alkene where the double bond is in conjugation with the phenyl ring, leading to the more stable product, 3-methyl-1-phenylbut-1-ene. stackexchange.com This suggests that under similar conditions, this compound would also yield a product with a conjugated system.
Table 2: Reactions of the Hydroxyl Functionality
| Reaction Type | Reagent Examples | Product Type |
|---|---|---|
| O-Acylation | Acetic Anhydride, Acyl Chlorides | Ester |
| O-Alkylation | Alkyl Halides (with base) | Ether |
| Oxidation | Pyridinium Chlorochromate (PCC), CrO₃ | Ketone |
Concurrent and Selective Functionalization of Dual Reactive Sites in this compound
The presence of two nucleophilic sites, the amino and hydroxyl groups, presents a challenge and an opportunity for selective functionalization. Generally, the primary amine is more nucleophilic than the hydroxyl group, allowing for selective N-functionalization under controlled conditions.
For instance, N-acylation can typically be performed selectively without protecting the hydroxyl group by using one equivalent of an acylating agent at low temperatures. Conversely, to achieve selective O-acylation, the amino group must first be protected. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), which can be introduced and later removed under specific conditions.
Concurrent functionalization of both groups is also possible. Using an excess of a reactive reagent, such as an acyl chloride in the presence of a strong base, can lead to the di-acylated product, where both the amino and hydroxyl groups are modified.
Site-selective functionalization can also be influenced by the choice of catalyst and reaction conditions. For example, photocatalysis using decatungstate anion has been shown to achieve site-selective C-H functionalization, which could potentially be applied to selectively activate positions within the molecule for further reactions. acs.org
Cyclization and Rearrangement Pathways Involving this compound
The 1,2-amino alcohol motif is a key structural element for various cyclization reactions. For example, it can be a precursor for the synthesis of oxazolines. These heterocyclic structures are important in coordination chemistry and as chiral auxiliaries in asymmetric synthesis.
Furthermore, amino alcohols can undergo rearrangement reactions. One notable example is the Neber rearrangement, which transforms a ketoxime tosylate into an α-amino ketone. ambeed.com While not a direct rearrangement of the amino alcohol itself, derivatives of this compound, such as the corresponding ketone, could be subjected to such transformations. Acid-induced rearrangements are also common for alcohols, which can proceed via carbocation intermediates, potentially leading to skeletal changes or hydride shifts. stackexchange.comresearchgate.net For instance, treatment of the related compound 4-phenyl-3-buten-2-ol (B3023580) with N-chlorosuccinimide leads to the formation of 3-chloro-4-phenylbutan-2-one, a key intermediate for thiazole (B1198619) synthesis. orgsyn.org
In some cases, intramolecular reactions can lead to the formation of cyclic structures. For example, derivatives can be designed to undergo intramolecular cyclization to form larger rings or bicyclic systems, such as in the synthesis of hexahydrofuro[2,3-b]furan (B8680694) derivatives. researchgate.net The formation of epoxides from related amino alcohol structures is also a known cyclization pathway under specific basic conditions. google.com
Role of this compound as a Chiral Synthetic Building Block and Intermediate for Complex Molecular Architectures
Due to its stereogenic centers, enantiomerically pure this compound is a valuable chiral building block. mdpi.com Chiral 1,2-amino alcohols are crucial structural motifs in many biologically active molecules and are used as chiral auxiliaries or ligands in asymmetric synthesis. sci-hub.se
This compound serves as a versatile scaffold, providing a C11-backbone with strategically placed functional groups and stereocenters. These features allow for its elaboration into more complex molecular architectures. For example, it can be a precursor for the synthesis of unnatural amino acids or serve as a key fragment in the total synthesis of pharmaceutical compounds. mdpi.comchemrxiv.org Its derivatives have been used in the synthesis of protease inhibitors and other medicinally relevant compounds. researchgate.net The stereochemistry of the building block dictates the stereochemical outcome of the final product, which is often critical for its biological function.
Applications of 1 Amino 3 Methyl 1 Phenylbutan 2 Ol and Its Derivatives in Catalysis
Utilization as Chiral Ligands in Asymmetric Metal Catalysis
Derivatives of 1-Amino-3-methyl-1-phenylbutan-2-ol are widely employed as chiral ligands in a variety of metal-catalyzed asymmetric reactions. The ability of the amino and hydroxyl groups to coordinate to a metal center in a bidentate fashion creates a rigid and predictable chiral pocket, which effectively controls the stereochemical outcome of the reaction. The steric and electronic properties of these ligands can be readily tuned by modifying the substituents on the nitrogen and oxygen atoms, as well as the phenyl and isobutyl groups, allowing for the optimization of reactivity and enantioselectivity for a specific transformation.
Asymmetric Hydrogenation Catalyzed by this compound Derivatives
Asymmetric hydrogenation is a powerful method for the synthesis of enantiomerically enriched compounds. wikipedia.org Derivatives of this compound have been successfully utilized as chiral ligands in metal-catalyzed, particularly ruthenium- and iridium-catalyzed, asymmetric hydrogenation and transfer hydrogenation of prochiral ketones and imines.
In a notable application, ruthenium complexes of β-amino alcohol ligands, structurally analogous to this compound, have demonstrated high efficiency in the asymmetric transfer hydrogenation of N-phosphinyl ketimines. mdpi.com For instance, the complex formed from [RuCl₂(p-cymene)]₂ and a chiral β-amino alcohol can catalyze the reduction of various N-(diphenylphosphinyl)imines to the corresponding phosphonamides with good yields and enantiomeric excesses. The rigidity of the ligand backbone is crucial for achieving high enantioselectivity. mdpi.com
Below is a table summarizing the performance of a representative ruthenium catalyst with a chiral β-amino alcohol ligand in the asymmetric transfer hydrogenation of an N-phosphinyl ketimine.
| Entry | Substrate | Ligand | Catalyst System | Yield (%) | ee (%) |
| 1 | N-(1-phenylethylidene)diphenylphosphinamide | (1S,2R)-1-amino-2-indanol | [RuCl₂(p-cymene)]₂ | 95 | 82 |
Data sourced from studies on analogous β-amino alcohol ligands.
Enantioselective Carbon-Carbon Bond Forming Reactions Facilitated by this compound Ligands
Enantioselective carbon-carbon bond formation is a cornerstone of modern organic synthesis. Ligands derived from this compound have proven to be effective in promoting various metal-catalyzed reactions that construct stereogenic carbon centers.
One significant application is the copper-catalyzed enantioselective addition of organozinc reagents to aldehydes. Chiral β-amino alcohols, including those with structures similar to this compound, can catalyze the addition of diethylzinc (B1219324) to a range of aromatic and aliphatic aldehydes, affording chiral secondary alcohols in high yields and with excellent enantioselectivity. rsc.org
The following table illustrates the effectiveness of a chiral β-amino alcohol ligand in the copper-catalyzed enantioselective addition of diethylzinc to benzaldehyde (B42025).
| Entry | Aldehyde | Ligand | Catalyst System | Yield (%) | ee (%) |
| 1 | Benzaldehyde | Optimized β-amino alcohol | Cu(OAc)₂ | 98 | 95 |
Data based on research with structurally related β-amino alcohol ligands.
Furthermore, derivatives of this amino alcohol scaffold have been explored in other important C-C bond-forming reactions, such as palladium-catalyzed asymmetric allylic alkylation and copper-catalyzed Henry reactions, leading to the synthesis of valuable chiral building blocks. rsc.org
Other Asymmetric Transformations Employing this compound Derived Catalytic Systems
The utility of this compound derived ligands extends to a broader range of asymmetric transformations. These include copper-catalyzed intramolecular aminooxygenation of alkenes, which provides a direct route to chiral nitrogen-containing heterocycles. nih.gov In these reactions, a copper(II) catalyst, in conjunction with a chiral ligand, facilitates the cyclization of N-sulfonyl-2-allyl aniline (B41778) substrates to yield chiral indolines with good yields and enantioselectivities. nih.gov
Function as Organocatalysts in Stereoselective Organic Reactions
In addition to serving as ligands in metal catalysis, this compound and its derivatives can function as effective organocatalysts. The presence of both a basic amino group and an acidic hydroxyl group allows these molecules to act as bifunctional catalysts, activating both the nucleophile and the electrophile simultaneously through hydrogen bonding and the formation of transient intermediates like enamines or iminium ions.
These amino alcohol organocatalysts have been successfully applied in various stereoselective reactions, including asymmetric Michael additions and aldol (B89426) reactions. For example, simple primary β-amino alcohols have been shown to catalyze the asymmetric Michael addition of β-keto esters to nitroalkenes, producing chiral adducts with high diastereoselectivity and enantioselectivity.
The table below presents representative results for the organocatalytic asymmetric Michael addition of a β-keto ester to a nitroalkene.
| Entry | β-Keto Ester | Nitroalkene | Organocatalyst | Yield (%) | dr | ee (%) |
| 1 | Methyl 2-oxocyclopentanecarboxylate | (E)-β-nitrostyrene | Primary β-amino alcohol | 80 | 99:1 | 99 |
Results are based on studies of analogous primary β-amino alcohol organocatalysts.
Rational Design and Synthesis of New Catalytic Systems Based on the this compound Scaffold
The modular nature of the this compound scaffold lends itself to the rational design and synthesis of new and improved catalytic systems. By systematically modifying the substituents on the amino alcohol backbone, researchers can fine-tune the steric and electronic properties of the resulting ligands or organocatalysts to enhance their performance in specific asymmetric transformations.
For instance, the synthesis of novel chiral ligands often begins with commercially available and optically pure amino acids, which can be converted to the corresponding β-amino alcohols through reduction and Grignard reactions. Subsequent modifications, such as N-alkylation, N-arylation, or the introduction of phosphine (B1218219) moieties, can lead to a diverse library of ligands for screening in various metal-catalyzed reactions. This approach allows for the development of highly specialized catalysts tailored for a particular substrate and reaction type, ultimately leading to higher efficiency and stereoselectivity.
Computational and Theoretical Studies of 1 Amino 3 Methyl 1 Phenylbutan 2 Ol
Quantum Chemical Calculations of Molecular Structure and Conformation of 1-Amino-3-methyl-1-phenylbutan-2-ol
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods are used to determine optimized molecular geometries, conformational preferences, and electronic properties.
Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules due to its balance of accuracy and computational cost. mdpi.commdpi.com DFT calculations are used to investigate the structural and electronic properties of compounds like this compound. mdpi.com The B3LYP functional combined with a basis set such as 6-31G or 6-311G** is a common choice for optimizing molecular geometry and predicting various properties. mdpi.comnih.gov
For this compound, DFT can be used to calculate key parameters such as bond lengths, bond angles, and dihedral angles of its most stable structure. Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's reactivity. The HOMO-LUMO energy gap is a crucial parameter for determining chemical stability and reactivity. ugm.ac.id Molecular Electrostatic Potential (MEP) maps can also be generated to identify electron-rich and electron-poor regions, indicating sites susceptible to electrophilic and nucleophilic attack. mdpi.com
Table 1: Illustrative DFT-Calculated Properties for a Molecule like this compound This table represents the type of data generated from DFT studies; specific values for the target compound are hypothetical.
| Parameter | Description | Example Value |
|---|---|---|
| Total Energy | The total electronic energy of the optimized geometry. | -X Hartrees |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -Y eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | +Z eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, indicating chemical reactivity. | (Y+Z) eV |
| Dipole Moment | A measure of the molecule's overall polarity. | D Debyes |
Due to the presence of several rotatable single bonds, this compound can exist in numerous conformations. Conformational analysis aims to identify the most stable arrangements (conformers) and map the energetic landscape of their interconversion. Quantum mechanical calculations are employed to determine the intrinsic conformational preferences of molecules. nih.gov
The potential energy surface (PES) of the molecule can be explored by systematically rotating key dihedral angles, such as the C-C bond between the chiral carbons. For each conformation, the energy is calculated, allowing for the identification of local minima (stable conformers) and transition states. This analysis reveals the relative populations of different conformers at a given temperature and the energy barriers to rotation. The conformational propensities are influenced by intramolecular interactions, such as hydrogen bonding between the amino and hydroxyl groups, as well as steric hindrance from the phenyl and isopropyl groups. nih.gov The solvent environment can also significantly influence the stability of different conformers. nih.gov
Mechanistic Insights into Reactions Involving this compound as Reactant or Intermediate
Computational studies are invaluable for elucidating reaction mechanisms. For reactions where this compound acts as a reactant or is formed as an intermediate, theoretical calculations can map the entire reaction pathway. This involves identifying the structures of reactants, transition states, intermediates, and products.
A relevant reaction for amino alcohols is acid-catalyzed dehydration. In a similar compound, 3-methyl-1-phenylbutan-2-ol (B1194085), dehydration proceeds via a carbocation intermediate. stackexchange.comechemi.com Hammond's Postulate suggests that the transition state resembles the species to which it is closer in energy. stackexchange.comechemi.com For this compound, computational methods like DFT can be used to:
Model the protonation of the hydroxyl group.
Calculate the activation energy for the loss of water to form a carbocation intermediate.
Evaluate the stability of potential carbocation intermediates.
Determine the energy profiles for subsequent rearrangement or elimination steps to predict the major products.
By calculating the energies of all stationary points along the reaction coordinate, a detailed understanding of the reaction's thermodynamics and kinetics can be achieved.
Prediction of Spectroscopic Properties and Chiral Recognition Mechanisms for this compound
Theoretical methods can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data. For this compound, DFT calculations can simulate infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. mdpi.com Calculated vibrational frequencies can be compared with experimental IR spectra to confirm structural assignments. mdpi.comscienceopen.com Similarly, theoretical calculations of NMR chemical shifts for ¹H and ¹³C nuclei can help in assigning peaks in experimental NMR spectra. researchgate.net
Given that this compound is a chiral molecule, understanding the mechanism of chiral recognition is crucial, particularly for enantioseparation techniques like High-Performance Liquid Chromatography (HPLC). scienceopen.comscielo.br Chiral recognition is based on the formation of transient diastereomeric complexes between the analyte and a chiral selector. nih.gov The "three-point interaction model" is a guiding concept for understanding this process. scienceopen.comscielo.br
Computational modeling can shed light on these non-covalent interactions. DFT calculations can be used to model the diastereomeric complexes formed between the enantiomers of this compound and a chiral selector. By comparing the calculated binding energies of the two diastereomeric complexes, the enantioselectivity of the separation can be predicted. scielo.br These calculations can confirm which complex is more stable, thereby explaining the elution order observed in chromatography. scienceopen.comscielo.br
Table 2: Predicted Spectroscopic Data and Chiral Recognition Parameters This table illustrates the type of data generated from computational predictions; specific values are hypothetical.
| Property | Methodology | Predicted Information |
|---|---|---|
| IR Vibrational Frequencies | DFT (e.g., B3LYP/6-31G*) | O-H stretch (~3400 cm⁻¹), N-H stretch (~3300 cm⁻¹), C-H stretch (~3000 cm⁻¹) |
| ¹H NMR Chemical Shifts | GIAO-DFT | Predicted shifts (ppm) for protons on the phenyl ring, alkyl chain, OH, and NH₂ groups. |
| ¹³C NMR Chemical Shifts | GIAO-DFT | Predicted shifts (ppm) for each unique carbon atom in the molecule. |
| Binding Energy (Analyte-Selector Complex) | DFT with dispersion correction | ΔE for (R,S)-analyte with selector vs. (S,S)-analyte with selector to predict chiral recognition. |
Emerging Research Directions and Future Perspectives in 1 Amino 3 Methyl 1 Phenylbutan 2 Ol Chemistry
Development of Novel and Efficient Stereoselective Synthetic Methodologies for Enantioenriched 1-Amino-3-methyl-1-phenylbutan-2-ol
The synthesis of specific stereoisomers of this compound is critical, as different isomers can have vastly different activities. Research is actively pursuing more efficient and highly selective methods to produce enantiomerically pure forms of this compound.
One advanced strategy involves the organocatalytic, three-component Mannich reaction . This method can use simple starting materials, like two different aldehydes and an amine, with a chiral catalyst such as proline to generate α-substituted β-amino aldehydes with high optical purity. tohoku.ac.jp Subsequent diastereoselective reduction of the aldehyde is crucial. For instance, using LiAlH(O-t-Bu)3 as a reductant can yield the syn isomer, while catecholborane can selectively produce the anti isomer. tohoku.ac.jp
Biocatalysis represents a significant leap forward, offering highly efficient and environmentally friendly synthetic routes. sci-hub.se Enzyme cascades, for example, can achieve the synthesis of chiral vicinal amino alcohols from inexpensive, achiral starting materials in just two steps. uni-duesseldorf.de A notable example is a one-pot sequential cascade that converted benzaldehyde (B42025) to (1R,2S)-norephedrine with 78% conversion, an enantiomeric excess (ee) of over 99%, and a diastereomeric excess (de) of over 98%. uni-duesseldorf.de This highlights the potential of biocatalytic methods for producing specific isomers of related amino alcohols.
Another novel approach is the reductive amination of α-hydroxy ketones . A patented method describes the stereospecific conversion of an α-hydroxy ketone to a β-amino alcohol, providing a direct route to norephedrine-type molecules. google.com This process can involve catalytic hydrogenation using catalysts like Palladium, Platinum, or Nickel to achieve the desired transformation. google.com
Furthermore, dynamic kinetic resolution (DKR) is being employed to synthesize β-amino alcohols. diva-portal.org This technique combines the racemization of a starting material with a kinetic resolution step, allowing for a theoretical yield of 100% of a single enantiomer. These advanced methodologies are pivotal in making specific stereoisomers of this compound and related compounds more accessible for further research and application.
Table 1: Comparison of Modern Stereoselective Synthetic Methods for β-Amino Alcohols
| Synthetic Strategy | Key Catalysts/Reagents | Key Features | Reported Selectivity | Source(s) |
| Organocatalytic Mannich Reaction | Proline, LiAlH(O-t-Bu)3, Catecholborane | Builds stereocenters sequentially; reductant controls diastereoselectivity. | High optical purity; syn/anti control (e.g., 98:2). | tohoku.ac.jp |
| Biocatalytic Enzyme Cascade | ω-Transaminases, Alcohol Dehydrogenases | "One-pot" synthesis from achiral precursors; environmentally benign. | Excellent stereoselectivity (ee >98%, de >99%). | uni-duesseldorf.de |
| Reductive Amination | Raney Ni, Pd catalysts | Stereospecific route from α-hydroxy ketones. | High purity (e.g., 99.65% for one isomer). | google.com |
| Asymmetric Transfer Hydrogenation | RuCl(R,R)-TsDPEN | Alternative to hydride reduction for converting amino ketones. | High enantioselectivity (e.g., 97.4% ee). | ptfarm.pl |
Exploration of Advanced Applications of this compound as Chiral Scaffolds in Material Science and Advanced Organic Synthesis
The rigid, well-defined three-dimensional structure of this compound makes it an exceptional chiral scaffold, influencing the stereochemical outcome of chemical reactions and the properties of materials.
In Advanced Organic Synthesis , β-amino alcohols are widely used as chiral auxiliaries and ligands in asymmetric catalysis. sci-hub.sediva-portal.org When used as a chiral auxiliary, the compound is temporarily incorporated into a molecule to direct a subsequent stereoselective reaction, after which it is removed, yielding an enantiomerically enriched product. Derivatives of similar amino alcohols have proven to be extremely effective for inducing asymmetry, for instance, in the enantioselective reduction of various ketones, achieving enantiomeric excesses approaching 100%. sci-hub.se They are crucial ligands for reactions such as aldol (B89426) additions, Henry reactions, and the addition of dialkylzinc to carbonyls. sci-hub.se
In Material Science , the applications are emerging but hold significant promise. The structural motif of this compound can be used to create novel chiral materials. For example, related structures are used to synthesize unsymmetrical Schiff base ligands that can coordinate with metals like Ni(II) and Cu(II). researchgate.net The resulting metal complexes have distorted square planar geometries and exhibit interesting electrochemical properties, making them relevant for catalysis and the development of new sensors. researchgate.net There is untapped potential in incorporating these chiral scaffolds into polymers or metal-organic frameworks (MOFs) to create materials with unique optical, electronic, or catalytic properties.
Table 2: Application of Amino Alcohol Scaffolds in Asymmetric Synthesis
| Application | Reaction Type | Catalyst/Auxiliary System | Achieved Selectivity (ee) | Source(s) |
| Chiral Auxiliary | Enantioselective Ketone Reduction | Borane with (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol | Up to 96% | sci-hub.se |
| Chiral Auxiliary | Enantioselective Ketone Reduction | Spiroborate esters from amino alcohol derivatives | Up to 99% | |
| Chiral Ligand | Asymmetric Transfer Hydrogenation | Ruthenium complex with a chiral diamine ligand | Up to 97.4% | ptfarm.pl |
| Chiral Building Block | Synthesis of HIV Protease Inhibitors | Diastereoselective addition to amino aldehydes | 99.5% optical purity | researchgate.net |
Interdisciplinary Research Avenues and Untapped Potential of this compound
The versatility of the this compound scaffold places it at the intersection of several scientific disciplines, opening up new avenues for research.
Medicinal Chemistry and Pharmacology: The 1,2-amino alcohol motif is a key structural component in a wide range of biologically active molecules and is found in numerous FDA-approved drugs. sci-hub.se The specific stereochemistry of this scaffold is crucial for its interaction with biological targets. Research has shown that similar backbones are integral to the design of potent inhibitors for enzymes like BACE1 (implicated in Alzheimer's disease) and ligands for neurotransmitter transporters such as DAT and SERT. nih.govnih.gov The untapped potential lies in using this compound and its derivatives as a foundational scaffold for creating libraries of new compounds for drug discovery and as probes for studying biological systems.
Biocatalysis and Green Chemistry: The development of enzyme-based syntheses for chiral amino alcohols is a prime example of interdisciplinary research that merges organic chemistry with biotechnology. uni-duesseldorf.de These methods are not only highly selective but also operate under mild, environmentally friendly conditions, aligning with the principles of green chemistry. sci-hub.se Future work could focus on engineering enzymes specifically for the synthesis of this compound, further enhancing efficiency and substrate scope.
Advanced Materials and Catalysis: The synthesis of Schiff base metal complexes from related amino alcohol precursors demonstrates a convergence of organic, inorganic, and materials chemistry. researchgate.net These complexes have shown potential not only as catalysts but also as antibacterial agents, opening a path toward dual-function materials. researchgate.netresearchgate.net Further exploration could involve creating chiral sensors capable of enantioselective recognition or developing recyclable, homogeneous catalysts for industrial processes.
Q & A
How can the synthetic yield of 1-Amino-3-methyl-1-phenylbutan-2-ol be optimized under varying catalytic conditions?
Basic Research Question
Synthetic optimization requires systematic evaluation of catalysts (e.g., palladium, nickel), solvents (polar vs. non-polar), and reaction temperatures. For example, amine-alcohol derivatives like 1-(Dimethylamino)-2-phenylbutan-2-ol show higher yields in polar aprotic solvents (e.g., DMF) with transition metal catalysts at 60–80°C . Racemization risks during synthesis can be mitigated by using chiral auxiliaries or low-temperature conditions . Comparative studies on similar amino alcohols suggest that adjusting pH (6–8) and reaction time (12–24 hours) improves enantiomeric purity .
What analytical techniques are most effective for characterizing the stereochemical configuration of this compound?
Basic Research Question
High-resolution NMR (¹H/¹³C) and X-ray crystallography are critical for resolving stereochemistry. For instance, (2R,3R)-2-Amino-3-(benzyloxy)butan-1-ol hydrochloride was confirmed via single-crystal X-ray diffraction, revealing intramolecular hydrogen bonding that stabilizes specific conformers . Chiral chromatography (HPLC with CSP columns) and optical rotation measurements further validate enantiopurity, as demonstrated for L-Valinol derivatives .
How does the presence of a phenyl group at the 1-position influence the compound's reactivity compared to analogs with substituents at other positions?
Advanced Research Question
The 1-phenyl group enhances steric hindrance, reducing nucleophilic attack at the adjacent carbon. Comparative studies on 1-Amino-2-(4-chlorophenyl)butan-2-ol show slower esterification rates than 3-phenyl analogs due to restricted rotational freedom . In contrast, 4-phenyl derivatives exhibit higher solubility in non-polar solvents, as seen in 1-Phenylbutan-2-ol analogs . Computational modeling (DFT) can quantify steric/electronic effects on reaction pathways .
What are the key challenges in elucidating the reaction mechanisms involving this compound in nucleophilic substitution reactions?
Advanced Research Question
Mechanistic studies face challenges in tracking transient intermediates. For amino alcohols like 3-[(1-Amino-2-methylpropan-2-yl)oxy]butan-2-ol, isotopic labeling (e.g., ¹⁵N) and kinetic isotope effects (KIE) help identify rate-determining steps . Competing pathways (SN1 vs. SN2) are solvent-dependent: polar protic solvents favor carbocation intermediates, while aprotic solvents promote bimolecular mechanisms .
How does stereochemistry at the 2-hydroxy position affect the compound's interaction with biological targets?
Advanced Research Question
Stereochemistry dictates binding affinity to enzymes or receptors. For example, (2R,3S)-3-amino-1-[(2-methylpropyl)amino]-4-phenylbutan-2-ol shows 10-fold higher inhibition of acetylcholinesterase than its enantiomer due to complementary hydrogen bonding with the catalytic triad . Molecular docking simulations and SPR assays are essential for mapping stereochemical contributions to bioactivity .
What strategies mitigate racemization during synthesis to preserve enantiomeric purity?
Basic Research Question
Low-temperature reactions (<0°C) and chiral catalysts (e.g., BINAP-ruthenium complexes) suppress racemization. For 2-Amino-3-methylbutan-1-ol hydrochloride, enantiopurity >99% was achieved using asymmetric hydrogenation with Rh(I) catalysts . Protecting groups (e.g., Boc for amines) and inert atmospheres (N₂/Ar) further prevent oxidation and epimerization .
How do computational methods predict the compound's pharmacokinetic properties, and what are the limitations?
Advanced Research Question
QSAR models and molecular dynamics simulations predict logP (lipophilicity) and metabolic stability. For 1-Amino-4-methanesulfonylbutan-2-ol, in silico tools (SwissADME) estimated a half-life >6 hours in human liver microsomes but underestimated renal clearance due to unaccounted active transport . Limitations include poor accuracy for rare functional groups (e.g., sulfonamides) and stereochemical effects .
What contradictions exist in literature regarding the compound's solubility in polar vs. non-polar solvents?
Basic Research Question
Discrepancies arise from differing experimental conditions. While 1-Amino-2-methyl-4-phenylbutan-2-ol is reported as soluble in ethanol (polar) , its hydrochloride salt shows limited solubility in chloroform (non-polar) due to ionic interactions . Solubility parameters (Hansen solubility spheres) and COSMO-RS simulations can reconcile such contradictions by modeling solvent-solute interactions .
How can isotopic labeling (e.g., ¹³C, ¹⁵N) be applied to study metabolic pathways of this compound?
Advanced Research Question
Isotopic labeling tracks metabolic fate in vitro/in vivo. For 2-Amino-3-methylbutan-1-ol, ¹⁵N labeling revealed hepatic conversion to ketone bodies via transamination, validated by LC-MS/MS . Stable isotopes also quantify bioavailability: ¹³C-labeled 1-Phenylbutan-2-ol showed 85% oral absorption in murine models .
What in vitro assays are suitable for assessing the compound's bioactivity, and how do results compare to in vivo models?
Advanced Research Question
In vitro assays (e.g., enzyme inhibition, cell viability) provide preliminary data but may lack physiological relevance. For this compound analogs, IC₅₀ values in acetylcholinesterase assays (0.5–2 µM) correlated poorly with in vivo cognitive improvement in zebrafish, highlighting the need for tissue permeability studies . Organ-on-a-chip systems bridge this gap by simulating tissue barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
